molecular formula C19H21NO2 B6372661 2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol CAS No. 1261917-81-0

2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol

Cat. No.: B6372661
CAS No.: 1261917-81-0
M. Wt: 295.4 g/mol
InChI Key: PFVMAXFCTHGRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol is an organic compound with the molecular formula C19H21NO2 It is a phenolic compound that features a piperidine ring attached to a phenyl group, which is further connected to a methyl-substituted phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the Suzuki–Miyaura coupling reaction is carried out under controlled conditions. The reaction parameters, such as temperature, pressure, and reagent concentrations, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol
  • 2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]aniline
  • 2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

Uniqueness

2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a phenolic group and a piperidine ring allows for diverse interactions and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

[4-(3-hydroxy-4-methylphenyl)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14-5-6-17(13-18(14)21)15-7-9-16(10-8-15)19(22)20-11-3-2-4-12-20/h5-10,13,21H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVMAXFCTHGRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684062
Record name (3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-81-0
Record name (3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.